molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Cat. No. B1392586
CAS RN: 933829-40-4
M. Wt: 342.4 g/mol
InChI Key: RMQHGNAVKZXJQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is C20H22O5 . The structure is unique and has been the subject of significant attention due to its potential applications.


Chemical Reactions Analysis

While specific chemical reactions involving Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Organic Synthesis

IFMBB serves as a versatile intermediate in organic synthesis. Its structure, containing both ester and formyl functional groups, makes it a suitable candidate for multistep synthetic routes. It can be utilized in the synthesis of biologically active molecules, where the formyl group can undergo various organic reactions such as condensation to form Schiff bases, which are often used in the synthesis of pharmaceuticals .

Pharmacology

In the realm of pharmacology, IFMBB’s formyl group is particularly valuable. It can act as a precursor in the synthesis of SHP2 inhibitors, which are compounds that have shown potential in treating diseases related to the SHP2 enzyme, such as certain types of cancer . The methoxybenzyl moiety can also contribute to the lipophilicity of the resultant compounds, influencing their pharmacokinetic properties.

Material Science

IFMBB’s application in material science is linked to its role in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating new materials with specific electronic properties, as it allows for the formation of carbon-carbon bonds between different types of organic boron reagents and halides . IFMBB can be a candidate for developing new polymers or small molecules with desired properties for material applications.

Analytical Chemistry

IFMBB can be employed in the development of analytical reagents. Its ability to participate in various chemical reactions makes it a potential candidate for creating novel chromogenic or fluorogenic probes that can be used in the detection and quantification of biological or chemical substances .

Environmental Science

The compound’s potential use in environmental science could be in the field of green chemistry, where its involvement in reactions that produce minimal byproducts is of interest. Its role in Suzuki-Miyaura coupling, which is known for being an environmentally friendly reaction due to its use of non-toxic catalysts and reagents, underscores its relevance in developing sustainable chemical processes .

Chemical Engineering

In chemical engineering, IFMBB could be explored for its efficacy in process optimization. Its stability and reactivity profile may offer advantages in designing efficient synthetic pathways, potentially reducing the steps and resources required in the manufacture of complex organic compounds .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium.

Mode of Action

In sm cross-coupling reactions, the process involves two key steps :

Biochemical Pathways

It’s likely that this compound could be involved in carbon–carbon bond forming reactions, given its potential use in sm cross-coupling reactions .

Result of Action

Given its potential use in sm cross-coupling reactions , it’s likely that this compound could facilitate the formation of new carbon–carbon bonds.

Action Environment

It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit similar characteristics.

properties

IUPAC Name

2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHGNAVKZXJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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